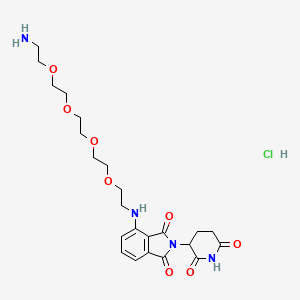

Pomalidomide-PEG4-C2-NH2 (hydrochloride)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pomalidomide-PEG4-C2-NH2 hydrochloride is a PEG-based PROTAC linker . It is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand and 4-unit PEG linker used in PROTAC technology .

Synthesis Analysis

Pomalidomide-PEG4-C2-NH2 hydrochloride enables the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology . This conjugate contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant amine for reactivity with a carboxyl group on the target ligand .

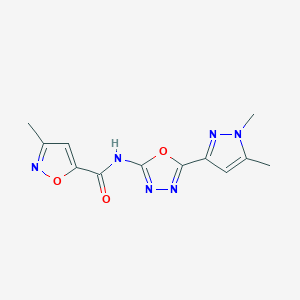

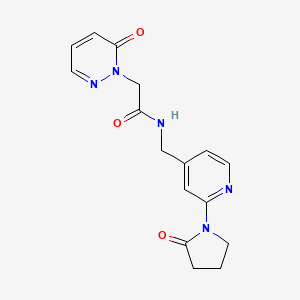

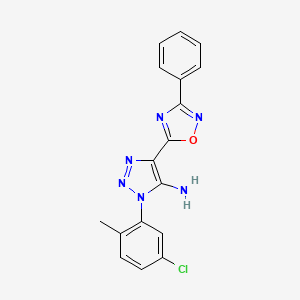

Molecular Structure Analysis

The molecular weight of Pomalidomide-PEG4-C2-NH2 hydrochloride is 528.98 . Its chemical formula is C23H33ClN4O8 .

Chemical Reactions Analysis

Pomalidomide-PEG4-C2-NH2 hydrochloride allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Physical And Chemical Properties Analysis

Pomalidomide-PEG4-C2-NH2 hydrochloride is a powder or crystals . It has a melting point of 98-109 °C . The storage temperature is 2-8°C .

科学的研究の応用

- Significance : PROTACs (proteolysis-targeting chimeras) are emerging as a promising strategy for targeted protein degradation. This compound’s design allows it to recruit Cereblon (CRBN) and facilitate the degradation of specific target proteins .

PROTAC Research and Development

Targeted Protein Degradation

作用機序

Target of Action

Pomalidomide 4’-PEG4-amine, also known as Pomalidomide-PEG4-C2-NH2 hydrochloride, is a synthesized E3 ligase ligand-linker conjugate . It incorporates the Pomalidomide-based cereblon ligand . Cereblon is a primary target of this compound . Cereblon is a substrate receptor of the E3 ubiquitin ligase complex, which plays a crucial role in various biological processes, including protein homeostasis and cell cycle progression .

Mode of Action

Pomalidomide 4’-PEG4-amine interacts with its target, cereblon, to exert its effects . It is an immunomodulatory agent with antineoplastic activity . It has been shown to inhibit the proliferation and induce apoptosis of various tumor cells . Pomalidomide is more potent than thalidomide and lenalidomide .

Biochemical Pathways

The compound affects the ubiquitin-proteasome system, a crucial pathway for protein degradation . By binding to cereblon, it modulates the activity of the E3 ubiquitin ligase complex . This leads to the ubiquitination and subsequent degradation of specific protein targets, thereby influencing various downstream effects, such as cell cycle progression and protein homeostasis .

Result of Action

The molecular and cellular effects of Pomalidomide 4’-PEG4-amine’s action include the inhibition of tumor cell proliferation and the induction of apoptosis . These effects are achieved through the modulation of the ubiquitin-proteasome system and the degradation of specific protein targets .

Safety and Hazards

将来の方向性

Pomalidomide-PEG4-C2-NH2 hydrochloride is a promising compound in the field of targeted protein degradation and PROTAC technology . It enables the synthesis of molecules for targeted protein degradation and PROTAC technology . This conjugate contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant amine for reactivity with a carboxyl group on the target ligand .

特性

IUPAC Name |

4-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O8.ClH/c24-6-8-32-10-12-34-14-15-35-13-11-33-9-7-25-17-3-1-2-16-20(17)23(31)27(22(16)30)18-4-5-19(28)26-21(18)29;/h1-3,18,25H,4-15,24H2,(H,26,28,29);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXCSQUCSKIOOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33ClN4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pomalidomide 4'-PEG4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[4-(4-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide](/img/structure/B2468977.png)

![1-(3,5-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2468980.png)

![8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2468981.png)

![3-[(4S)-1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2468982.png)